ethyl 4-(4-methanesulfonylbenzamido)benzoate
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Overview
Description
ethyl 4-(4-methanesulfonylbenzamido)benzoate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. It is commonly used in drug synthesis and material science experiments. The compound’s molecular formula is C17H17NO5S, and it is known for its stability and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-(methylsulfonyl)benzamido)benzoate typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is green, rapid, mild, and highly efficient.
Industrial Production Methods: Industrial production of ethyl 4-(4-(methylsulfonyl)benzamido)benzoate may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the scalability and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: ethyl 4-(4-methanesulfonylbenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of various substituted benzoates or benzamides.
Scientific Research Applications
ethyl 4-(4-methanesulfonylbenzamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-(methylsulfonyl)benzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amido groups allow it to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
ethyl 4-(4-methanesulfonylbenzamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(3-(methylsulfonyl)benzamido)benzoate: Similar structure but with a different position of the methylsulfonyl group.
Methyl 2-[2-benzamido-3-(benzo[d]thiazol-2-yl)-4-oxothiazolidin-5-ylidene]acetates: Different functional groups but similar benzamido backbone.
The uniqueness of ethyl 4-(4-(methylsulfonyl)benzamido)benzoate lies in its specific functional groups and their positions, which confer distinct reactivity and applications.
Properties
IUPAC Name |
ethyl 4-[(4-methylsulfonylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-3-23-17(20)13-4-8-14(9-5-13)18-16(19)12-6-10-15(11-7-12)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQIHIDKCOEHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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